Carboxyibuprofen

描述

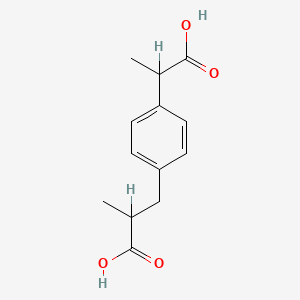

major urinary metabolite of ibuprofen; structure in first source

属性

IUPAC Name |

3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVLBIVDYADZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016127 | |

| Record name | Carboxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15935-54-3 | |

| Record name | Carboxyibuprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15935-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxyibuprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXYIBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI5XR466K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carboxyibuprofen: A Technical Guide to its Discovery, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyibuprofen is a major, pharmacologically inactive metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2][3] Its formation is a critical step in the metabolic clearance of ibuprofen from the body.[4] This technical guide provides an in-depth overview of the discovery, history, metabolic pathways, and analytical methodologies related to this compound, tailored for professionals in the fields of pharmacology, drug metabolism, and analytical chemistry.

Discovery and History

The discovery of this compound is intrinsically linked to the metabolic studies of its parent compound, ibuprofen, which was first synthesized in 1961.[5] Seminal work published in 1973 by Mills and his colleagues at the Boots Company Ltd. was among the first to comprehensively describe the metabolism of ibuprofen in several species, including humans.[6][7][8] In these early studies, this compound was identified as a major urinary metabolite.[3] The initial investigations likely involved the administration of radiolabeled ibuprofen to track its metabolic fate, followed by the isolation and characterization of its metabolites from urine.[6]

Early analytical techniques used for its identification would have included thin-layer chromatography (TLC) and gas chromatography (GC) of derivatized samples.[6][9] These pioneering studies established that the metabolism of ibuprofen primarily proceeds through oxidation of the isobutyl side chain, leading to the formation of hydroxylated intermediates and subsequently this compound.[2][10]

Physicochemical Properties

This compound, also known as 2-[4-(2-carboxypropyl)phenyl]propanoic acid, is a dicarboxylic acid derivative of ibuprofen.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₄ | [3][4] |

| Molecular Weight | 236.26 g/mol | [3][4] |

| IUPAC Name | 3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid | [3] |

| Melting Point | 114-116 °C | [11] |

| pKa | 4.39 ± 0.10 (Predicted) | [11] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [11] |

Metabolic Pathways

This compound is the end product of the primary oxidative metabolism pathway of ibuprofen, which occurs predominantly in the liver.[12][13] This process involves Phase I and Phase II metabolic reactions.

Phase I Metabolism

The initial oxidation of ibuprofen is primarily catalyzed by cytochrome P450 enzymes, with CYP2C9 being the principal isoform involved, and CYP2C8 playing a lesser role.[4][14] The metabolic cascade leading to this compound is as follows:

-

Hydroxylation: Ibuprofen is first hydroxylated at the tertiary carbon of the isobutyl side chain to form 3-hydroxyibuprofen.[2][4]

-

Oxidation: This alcohol intermediate is then further oxidized by cytosolic dehydrogenases to the corresponding carboxylic acid, this compound.[4]

Another major hydroxylated metabolite, 2-hydroxyibuprofen, is also formed through the action of these CYP enzymes.[4]

Phase II Metabolism

Both this compound and its parent compound, along with other metabolites, can undergo Phase II conjugation reactions, primarily glucuronidation.[4] This process increases the water solubility of the compounds, facilitating their renal excretion.[4]

Metabolic pathway of ibuprofen to this compound.

Pharmacokinetics

This compound is a major urinary metabolite of ibuprofen. Studies have shown that approximately 37% of an administered dose of ibuprofen is excreted in the urine as this compound and its corresponding acyl glucuronides.[4]

| Parameter | Species | Value | Reference |

| Urinary Excretion (% of dose) | Human | ~37% (as this compound and its glucuronide) | [4] |

| Clearance (S-ibuprofen to this compound) | Human | Modestly preferred over R-ibuprofen | [15] |

Experimental Protocols

Isolation and Identification of this compound from Urine (Historical Context)

The original methods for isolating and identifying this compound would have followed a general procedure for drug metabolite analysis in the 1970s.

Probable workflow for the initial discovery of this compound.

-

Urine Collection: Urine samples were collected from human subjects or animals who had been administered ibuprofen, likely radiolabeled with ¹⁴C to facilitate detection.

-

Hydrolysis: To analyze for total metabolites, urine samples were often subjected to acid hydrolysis (e.g., with HCl) or enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave the glucuronide conjugates and liberate the free metabolites.[9][16]

-

Extraction: The hydrolyzed urine was then acidified and extracted with an organic solvent (e.g., ether or ethyl acetate) to isolate the acidic drug and its metabolites.[9]

-

Chromatographic Separation:

-

Thin-Layer Chromatography (TLC): The concentrated extract was spotted on silica gel TLC plates and developed with a suitable solvent system to separate the components.[1][17] The spots corresponding to the metabolites were visualized (e.g., under UV light or by autoradiography) and their Rf values were determined.[1][18] For ibuprofen, a mobile phase of toluene–ethyl acetate–glacial acetic acid (17:13:1, v/v/v) on silica gel 60 F254 plates yields an Rf value of approximately 0.74.[1]

-

Gas Chromatography (GC): For quantitative analysis and further characterization, the isolated metabolites were often derivatized (e.g., methylation or silylation) to increase their volatility for GC analysis.[5][19]

-

-

Structural Elucidation: The structure of the isolated metabolite was confirmed using techniques such as mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural information.[3]

In Vitro Metabolism using Liver Microsomes

This protocol is used to study the enzymatic formation of this compound in a controlled environment.

Workflow for in vitro metabolism of ibuprofen.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and ibuprofen.[20][21][22]

-

Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a solution of the cofactor NADPH.[22]

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., up to 60 minutes) with gentle agitation.[22]

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[22]

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a clean tube for analysis by a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify the formation of this compound.

Synthesis of this compound Standard

The synthesis of a this compound analytical standard can be achieved through the oxidation of ibuprofen. A method mimicking the in vivo metabolic pathway involves the use of cytochrome P450 mimetics.[4]

-

Reaction Setup: Dissolve racemic ibuprofen in acetonitrile.

-

Catalysis and Oxidation: Add a catalyst, such as iron(III) chloride, followed by the dropwise addition of an oxidizing agent like hydrogen peroxide.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24 hours).

-

Purification: After the reaction is complete, the resulting this compound can be purified using techniques such as chiral stationary phase chromatography to resolve its stereoisomers.[4]

-

Characterization: The final product is characterized using HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR for structural verification.[4]

Conclusion

This compound is a key metabolite in the disposition of ibuprofen. Its discovery in the early 1970s was a significant step in understanding the biotransformation of this important NSAID. Modern analytical techniques have further elucidated the metabolic pathways and pharmacokinetic properties of this compound. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolism of ibuprofen and other xenobiotics. A thorough understanding of the formation and fate of metabolites like this compound is essential for drug development, ensuring the safety and efficacy of therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C13H16O4 | CID 10444113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 15935-54-3 | Benchchem [benchchem.com]

- 5. Gas-liquid chromatographic determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of ibuprofen. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

- 11. 15935-54-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Studies on the metabolism of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Development and validation of chromatographic methods for simultaneous determination of ibuprofen and famotidine in presence of related substances in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chembam.com [chembam.com]

- 19. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

The Role of Carboxyibuprofen in Ibuprofen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, carboxyibuprofen is a major metabolite, playing a crucial role in the clearance and elimination of the parent drug. This technical guide provides an in-depth exploration of the formation, metabolic fate, and pharmacological significance of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ibuprofen's metabolic pathways.

Formation of this compound: A Two-Step Oxidative Process

This compound is the end product of a two-step oxidative metabolism of ibuprofen, primarily occurring in the liver. This process is initiated by the cytochrome P450 (CYP) enzyme system, followed by further oxidation by cytosolic dehydrogenases.

The key enzyme responsible for the initial hydroxylation of ibuprofen is CYP2C9 .[1][2] This enzyme catalyzes the formation of hydroxyibuprofen intermediates. Specifically, the pathway leading to this compound involves the formation of 3-hydroxyibuprofen .[1][3] Subsequently, cytosolic dehydrogenases further oxidize 3-hydroxyibuprofen to form This compound .[1]

The overall metabolic pathway can be visualized as follows:

It is important to note that ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. The metabolism of ibuprofen is stereoselective, with the pharmacologically less active (R)-ibuprofen undergoing unidirectional chiral inversion to the active (S)-ibuprofen. While CYP2C9 can metabolize both enantiomers, other enzymes like CYP2C8 show stereoselectivity.[1][2]

Pharmacological Activity of this compound

Extensive research has demonstrated that This compound is a pharmacologically inactive metabolite .[1][4] Unlike its parent compound, it does not exhibit significant anti-inflammatory or analgesic properties. Its formation is considered a detoxification pathway, facilitating the elimination of ibuprofen from the body.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices is essential for pharmacokinetic studies of ibuprofen. Various analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters related to this compound following the administration of ibuprofen.

| Parameter | Value | Species | Matrix | Reference |

| Urinary Excretion | ~37% of administered dose | Human | Urine | [1][2] |

| Urinary Excretion | 40% of administered dose (over 24h) | Human | Urine | [5] |

| Peak Plasma Concentration (Cmax) | Varies with dose and formulation | Human | Plasma | [6] |

| Time to Peak Plasma Concentration (Tmax) | Generally later than parent drug | Human | Plasma | [6] |

Note: Specific Cmax and Tmax values for this compound are highly dependent on the ibuprofen dosage and formulation and are often reported in comparative studies rather than as absolute standard values.

Experimental Protocols

The investigation of this compound's role in ibuprofen metabolism relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

In vitro studies are crucial for identifying the enzymes responsible for metabolite formation and for characterizing the kinetics of these reactions.

Objective: To determine the role of CYP2C9 in the formation of hydroxyibuprofen, the precursor to this compound.

Methodology:

-

Incubation: Racemic ibuprofen or its individual enantiomers are incubated with human liver microsomes or recombinant human CYP2C9 enzymes.

-

Cofactors: The incubation mixture includes necessary cofactors for CYP enzyme activity, such as NADPH.

-

Time Points: Samples are collected at various time points to monitor the formation of metabolites.

-

Quenching: The reaction is stopped by adding a solvent like acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The formation of 3-hydroxyibuprofen is quantified using a validated LC-MS/MS method.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models and humans are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of ibuprofen and its metabolites under physiological conditions.

Objective: To quantify the plasma concentrations and urinary excretion of ibuprofen and this compound in human volunteers.

Methodology:

-

Subject Recruitment: Healthy human volunteers are recruited for the study.

-

Drug Administration: A single oral dose of ibuprofen is administered.

-

Sample Collection: Blood and urine samples are collected at predetermined time points over a 24-hour period.

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Urine: The total volume of urine is recorded, and an aliquot is stored frozen.

-

-

Sample Preparation (for LC-MS/MS analysis):

-

Plasma: Protein precipitation is performed by adding a solvent like acetonitrile.

-

Urine: Dilution and filtration may be required.

-

-

Analysis: The concentrations of ibuprofen and this compound in plasma and urine samples are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and total urinary excretion are calculated.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

Typical LC-MS/MS Parameters for this compound Analysis:

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of water with formic acid and acetonitrile |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| Precursor Ion (m/z) | Varies based on adduct ([M-H]⁻ or [M+H]⁺) |

| Product Ion(s) (m/z) | Specific fragment ions of this compound |

| Internal Standard | A stable isotope-labeled analog of this compound or a structurally similar compound |

Conclusion

This compound is a major and pharmacologically inactive metabolite of ibuprofen. Its formation, through the sequential action of CYP2C9 and cytosolic dehydrogenases, represents a key pathway for the detoxification and elimination of ibuprofen. The quantification of this compound in biological fluids is a critical component of pharmacokinetic studies and is essential for a comprehensive understanding of ibuprofen's disposition in the body. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to investigate the metabolism of ibuprofen and other xenobiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolomics Approach for Validation of Self-Reported Ibuprofen and Acetaminophen Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Ibuprofen: A Technical Guide to Carboxyibuprofen Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of carboxyibuprofen, the major urinary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details the core metabolic pathways, enzymatic players, and quantitative data associated with this transformation. It also provides detailed experimental protocols for studying this process in a laboratory setting.

Introduction

Ibuprofen, administered as a racemic mixture of (R)- and (S)-enantiomers, undergoes extensive metabolism in the body, primarily in the liver. The primary route of its metabolic clearance is through oxidation of the isobutyl side chain, leading to the formation of hydroxylated and subsequently carboxylated metabolites.[1][2] Understanding the biosynthesis of its metabolites, particularly this compound, is crucial for comprehending its pharmacokinetics, inter-individual variability in drug response, and potential drug-drug interactions.

The Core Metabolic Pathway: From Ibuprofen to this compound

The transformation of ibuprofen to this compound is a two-step oxidative process. The initial and rate-limiting step is the hydroxylation of the ibuprofen molecule, followed by the oxidation of the newly formed hydroxyl group to a carboxylic acid.

Step 1: Hydroxylation of Ibuprofen

The primary pathway for ibuprofen metabolism commences with the hydroxylation of its isobutyl side chain. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes located in the liver.[1][2] The main products of this step are 2-hydroxyibuprofen and 3-hydroxyibuprofen.[2][3]

The key enzymes involved in this initial hydroxylation are:

-

CYP2C9: This is the principal enzyme responsible for the hydroxylation of both enantiomers of ibuprofen.[1][4] It is the primary catalyst for the formation of all oxidative metabolites.[4]

-

CYP2C8: This isoform also contributes to ibuprofen metabolism, showing a preference for the R-enantiomer.[1][4]

The metabolism of the two enantiomers of ibuprofen exhibits stereoselectivity. S-ibuprofen metabolism is predominantly mediated by CYP2C9, while R-ibuprofen is metabolized by both CYP2C8 and CYP2C9.[2][3]

Step 2: Oxidation of Hydroxyibuprofen to this compound

Following the initial hydroxylation, the resulting hydroxyibuprofen metabolites undergo further oxidation to form this compound.[1][5] Specifically, 3-hydroxyibuprofen is oxidized to this compound.[6] This conversion is catalyzed by cytosolic dehydrogenases, with aldehyde dehydrogenases (ALDHs) being the likely enzymatic players.[1][6][7][8][9] ALDHs are a superfamily of NAD(P)+-dependent enzymes that are crucial in the oxidation of a wide range of aldehydes to their corresponding carboxylic acids, playing a significant role in xenobiotic metabolism.[1][9]

Quantitative Data on Ibuprofen Metabolism

The following tables summarize the available quantitative data on the key enzymatic steps in the biosynthesis of this compound from ibuprofen.

Table 1: Kinetic Parameters for the Hydroxylation of Ibuprofen Enantiomers in Human Liver Microsomes [10]

| Enantiomer | Hydroxylation Position | Vmax (pmol/min/mg) | Km (μM) |

| S-Ibuprofen | 2-hydroxylation | 566 ± 213 | 38 ± 13 |

| 3-hydroxylation | 892 ± 630 | 21 ± 6 | |

| R-Ibuprofen | 2-hydroxylation | 510 ± 117 | 47 ± 20 |

| 3-hydroxylation | 593 ± 113 | 29 ± 8 |

Data represent the mean ± S.D. for the high-affinity enzyme component.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound from ibuprofen.

In Vitro Metabolism of Ibuprofen using Human Liver Microsomes

This protocol outlines a typical experiment to determine the rate of ibuprofen metabolism in a human liver microsomal system.[11][12][13]

Materials:

-

Ibuprofen

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Internal standard (e.g., deuterated ibuprofen)

-

Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of ibuprofen (e.g., 10 mM in DMSO).

-

Prepare working solutions of ibuprofen at various concentrations by diluting the stock solution in the incubation buffer.

-

Prepare the internal standard solution in ACN (e.g., 100 ng/mL).

-

-

Incubation:

-

In a 96-well plate, add the human liver microsomes (final concentration e.g., 0.5 mg/mL) and potassium phosphate buffer.

-

Add the ibuprofen working solution to initiate the reaction.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a volume of cold ACN containing the internal standard.

-

-

Sample Preparation for LC-MS/MS:

-

Vortex the samples thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis of Ibuprofen and its Metabolites

This protocol provides a general framework for the simultaneous analysis of ibuprofen, hydroxyibuprofen, and this compound using LC-MS/MS.[14][15]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A chiral column (e.g., Chiralpak AS-H, 150 × 4.6 mm, 5 μm) is required for the separation of enantiomers.[14]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., hexane-isopropanol) and an acidic modifier (e.g., trifluoroacetic acid).[14] The specific gradient will need to be optimized for the specific column and analytes.

-

Flow Rate: A typical flow rate is around 1.2 mL/min.[14]

-

Column Temperature: The column temperature should be controlled, for example, at 8°C.[14]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI) can be used, depending on the analytes.[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis. The specific precursor and product ion transitions for each analyte and the internal standard need to be determined.

-

Example MRM transitions for (S)-(+)-Ibuprofen: m/z 205.1 -> 161.1[11]

-

-

Post-column Infusion: To enhance MS detection, post-column infusion with a solution like ammonium acetate in methanol can be employed.[14]

Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentration of the analytes in the experimental samples is then determined from this calibration curve.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: The metabolic pathway of ibuprofen to this compound.

Caption: A typical experimental workflow for in vitro ibuprofen metabolism studies.

Conclusion

The biosynthesis of this compound from ibuprofen is a critical metabolic pathway that governs the clearance and pharmacokinetic profile of this widely used drug. The process is initiated by CYP450-mediated hydroxylation, primarily by CYP2C9 and to a lesser extent by CYP2C8, followed by oxidation of the resulting hydroxyibuprofen by cytosolic dehydrogenases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug metabolism and development, facilitating further investigation into the nuances of ibuprofen's metabolic fate. Further research is warranted to elucidate the specific dehydrogenases involved in the final oxidation step and to determine their kinetic parameters.

References

- 1. Role of human aldehyde dehydrogenases in endobiotic and xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Role of aldehyde dehydrogenases in endogenous and xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. jjournals.ju.edu.jo [jjournals.ju.edu.jo]

- 14. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and this compound stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxyibuprofen Stereoisomers and Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral compound administered as a racemic mixture of its (R)- and (S)-enantiomers. Its metabolism is a complex process involving oxidation and conjugation, leading to several metabolites. Among these, carboxyibuprofen is a major urinary metabolite. Due to the presence of two chiral centers, this compound exists as four stereoisomers: (2R,2'R)-, (2S,2'S)-, (2R,2'S)-, and (2S,2'R)-carboxyibuprofen. The stereochemistry of ibuprofen and its metabolites is of significant pharmacological interest due to the stereoselective metabolism and the potential for differential biological activity among the stereoisomers. This technical guide provides a comprehensive overview of the core aspects of this compound stereoisomers, including their metabolic formation, analytical separation, and pharmacokinetic properties.

Introduction to Ibuprofen Chirality and Metabolism

Ibuprofen possesses a single chiral center in its propionic acid side chain, leading to the existence of (R)-(-)-ibuprofen and (S)-(+)-ibuprofen enantiomers. While the (S)-enantiomer is primarily responsible for the anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, the (R)-enantiomer undergoes a unidirectional chiral inversion in vivo to the active (S)-form.[1][2] This metabolic conversion is a key factor in the overall pharmacological effect of racemic ibuprofen.

The metabolism of ibuprofen predominantly occurs in the liver via oxidation, mediated by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and to a lesser extent CYP2C8.[3] This process leads to the formation of hydroxylated metabolites, which are further oxidized to this compound.[1] These metabolites are then largely excreted in the urine, both in their free forms and as glucuronide conjugates.[4]

Stereoselective Metabolism of Ibuprofen to this compound

The formation of this compound from ibuprofen is a stereoselective process, with a preference for the metabolism of the (S)-enantiomer.[4] The oxidation of ibuprofen to its hydroxylated and carboxylated metabolites demonstrates enantioselectivity, favoring the (S)-enantiomer.[4][5]

The formation of the four this compound diastereomers also exhibits a degree of stereoselectivity. Studies have shown modest stereoselectivity in the formation of (2'R, 2R)- and (2'S, 2S)-carboxyibuprofen compared to the other diastereoisomers.[4][5] The genetic polymorphism of CYP2C8 and CYP2C9 can lead to impaired metabolism of ibuprofen enantiomers, affecting the pharmacokinetic profiles of both the parent drug and its metabolites.[6]

Table 1: Quantitative Data on the Stereoselective Metabolism of Ibuprofen

| Parameter | Value | Reference |

| Chiral Inversion of (R)-ibuprofen to (S)-ibuprofen | Approximately 68% of the dose | [5] |

| Enantiomeric Ratio (S/R) in Partial Metabolic Clearance for this compound Formation | 3.4 | [5] |

| Oral Clearance of (S)-ibuprofen | 74.5 +/- 18.1 ml min-1 | [5] |

| Oral Clearance of (R)-ibuprofen | 57.1 +/- 11.7 ml min-1 | [5] |

Experimental Protocols for Stereoselective Analysis

The separation and quantification of this compound stereoisomers are crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC Method for Chiral Separation of this compound Stereoisomers

A validated method for the simultaneous analysis of ibuprofen, 2-hydroxyibuprofen enantiomers, and this compound stereoisomers in biological matrices has been developed.[7]

-

Chromatographic System: Liquid chromatograph coupled with a tandem mass spectrometer.

-

Chiral Column: Chiralpak AS-H column (150 mm × 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: Hexane-isopropanol-trifluoroacetic acid (95:5:0.1, v/v).[7]

-

Flow Rate: 1.2 mL min-1.[7]

-

Column Temperature: 8 °C.[7]

-

Detection: Positive electrospray ionization mass spectrometry.[7]

-

Sample Preparation: Liquid-liquid extraction with hexane-ethyl acetate (1:1, v/v).[7]

Capillary Zone Electrophoresis Method

A validated capillary zone electrophoresis method has been used for the quantification of ibuprofen enantiomers and their chiral metabolites in plasma and urine samples.[6]

-

Instrumentation: Capillary electrophoresis system.

-

Sample Preparation: Solid-phase extraction.[6]

-

Genotyping: Analysis of CYP2C8 and CYP2C9 variants performed by polymerase chain reaction-restriction fragment length polymorphism.[6]

Table 2: Analytical Method Performance for this compound Stereoisomers

| Parameter | Value | Reference |

| Linearity Range (LC-MS/MS) | 0.025-5.0 µg mL-1 for each stereoisomer | [7] |

| Precision (CV%) | < 15% | [7] |

| Accuracy (Relative Error) | < 15% | [7] |

Pharmacological Activity of this compound Stereoisomers

The metabolites of ibuprofen, including the various stereoisomers of this compound, are generally considered to be pharmacologically inactive.[1] Their increased polarity compared to the parent compound facilitates their renal excretion. However, a detailed investigation into the specific biological activities of each individual this compound stereoisomer is not extensively reported in the current literature. The primary focus of stereochemical studies on ibuprofen has been on the parent drug's enantiomers and their differential anti-inflammatory effects and metabolic pathways.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Ibuprofen

The following diagram illustrates the major metabolic pathway of ibuprofen, highlighting the formation of this compound.

Caption: Metabolic conversion of ibuprofen to its major metabolites.

Chiral Inversion of (R)-Ibuprofen

This diagram depicts the unidirectional chiral inversion of the less active (R)-ibuprofen to the pharmacologically active (S)-ibuprofen.

Caption: Unidirectional chiral inversion of (R)-ibuprofen.

Experimental Workflow for Stereoselective Analysis

The logical flow for the stereoselective analysis of this compound from a biological sample is outlined below.

Caption: Workflow for stereoisomer analysis.

Conclusion

The stereochemistry of this compound is a critical aspect of understanding the overall disposition of ibuprofen in the body. The metabolism of ibuprofen to this compound is stereoselective, favoring the (S)-enantiomer. Robust analytical methods, primarily chiral HPLC and LC-MS/MS, are essential for the accurate quantification of the four this compound stereoisomers in biological matrices. While the pharmacological activity of these metabolites is generally considered negligible, their formation and excretion are significant components of ibuprofen's pharmacokinetic profile. Further research into the potential subtle biological effects of individual this compound stereoisomers could provide a more complete picture of ibuprofen's action and metabolism.

References

- 1. Stereoselective determination of the major ibuprofen metabolites in human urine by off-line coupling solid-phase microextraction and high-performance liquid chromatography | Scilit [scilit.com]

- 2. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and this compound stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselectivity of ibuprofen metabolism and pharmacokinetics following the administration of the racemate to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific analysis of the major metabolites of ibuprofen in urine by sequential achiral-chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

Pharmacological activity of Carboxyibuprofen

An In-depth Technical Guide to the Pharmacological Activity of Carboxyibuprofen

Introduction

This compound, a dicarboxylic acid, is recognized as one of the primary metabolites of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3][4] This document provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. It delves into its mechanism of action, pharmacokinetic properties, and the experimental methodologies employed in its study. While ibuprofen is a potent anti-inflammatory, analgesic, and antipyretic agent, the pharmacological activity of its metabolites, such as this compound, is crucial for understanding the overall therapeutic and toxicological profile of the parent drug.

Pharmacodynamics: Mechanism of Action

The primary pharmacological action of ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which in turn reduces the synthesis of prostaglandins responsible for pain, inflammation, and fever.[5][6][7] In contrast, this compound is generally considered to be a pharmacologically inactive metabolite.[1][8]

While some sources suggest that this compound may retain some anti-inflammatory and analgesic properties, contributing to the overall effect of ibuprofen, the consensus in the scientific literature points towards its lack of significant direct pharmacological activity.[1] One study has indicated that ibuprofen carboxylic acid can prevent the inactivation of catalase and fumarase induced by certain substances in vitro at a concentration of 2 mM, suggesting a potential protective effect, though the clinical relevance of this finding is not yet established.[2]

Pharmacokinetics and Metabolism

This compound is not administered directly but is formed in the body through the oxidative metabolism of ibuprofen.[1] The process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[1][6][8][9]

Metabolic Pathway: The formation of this compound is a multi-step process:

-

Hydroxylation: Ibuprofen is first hydroxylated to form hydroxyibuprofen metabolites, primarily 2-hydroxyibuprofen and 3-hydroxyibuprofen. This reaction is catalyzed by CYP isoforms, with CYP2C9 being the most significant, followed by CYP2C8 and CYP2C19.[1][6][8][9]

-

Oxidation: 3-hydroxyibuprofen is subsequently oxidized by cytosolic dehydrogenases to form this compound.[6] This sequential oxidation occurs on the terminal methyl group of ibuprofen's isobutyl chain.[1]

S-ibuprofen, the more pharmacologically active enantiomer of ibuprofen, is preferentially metabolized to this compound and hydroxyibuprofen compared to R-ibuprofen.[1] Following its formation, this compound and other metabolites are primarily excreted in the urine.[6][10]

Below is a diagram illustrating the metabolic pathway of ibuprofen.

References

- 1. This compound | 15935-54-3 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C13H16O4 | CID 10444113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CHEBI:133199) [ebi.ac.uk]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Association of CYP2C9∗3 and CYP2C8∗3 Non-Functional Alleles with Ibuprofen-Induced Upper Gastrointestinal Toxicity in a Saudi Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Carboxyibuprofen: An In-Depth Technical Guide to its Role as a Major Urinary Metabolite of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body prior to excretion. A comprehensive understanding of its metabolic fate is crucial for drug development, clinical pharmacology, and toxicological studies. This technical guide focuses on carboxyibuprofen, a major urinary metabolite of ibuprofen, providing in-depth information on its formation, excretion, and analytical determination. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug metabolism and pharmacokinetics.

Ibuprofen Metabolism: The Journey to this compound

Ibuprofen is primarily metabolized in the liver, with the cytochrome P450 (CYP) enzyme system playing a central role.[1] The major metabolic pathway involves the oxidation of the isobutyl side chain, leading to the formation of several metabolites, the most significant of which are hydroxyibuprofen and this compound.[2] These metabolites are pharmacologically inactive.[3]

The formation of this compound is a two-step process. Initially, ibuprofen is hydroxylated to 3-hydroxyibuprofen, a reaction primarily catalyzed by the CYP2C9 isoform.[4][5] Subsequently, cytosolic dehydrogenases oxidize 3-hydroxyibuprofen to this compound.[4] While CYP2C9 is the main enzyme involved in the metabolism of the pharmacologically active S-ibuprofen, CYP2C8 also contributes, particularly to the metabolism of R-ibuprofen.[3] Genetic variations in CYP2C9 can significantly impact ibuprofen clearance, with certain alleles leading to reduced metabolism and potentially altered drug response.[4]

Following their formation, this compound and other metabolites can be conjugated with glucuronic acid to form acyl glucuronides, which are then excreted in the urine.[4][6]

Quantitative Excretion of Ibuprofen Metabolites in Urine

The majority of an administered dose of ibuprofen is eliminated in the urine as metabolites within 24 hours.[7] this compound, along with 2-hydroxyibuprofen, constitutes the bulk of the excreted metabolites. The table below summarizes the urinary excretion of major ibuprofen metabolites as a percentage of the administered dose.

| Metabolite | Percentage of Administered Dose Excreted in Urine | Citation |

| This compound (and its glucuronide) | ~37% | [4] |

| 2-Hydroxyibuprofen (and its glucuronide) | ~25% | [4] |

| Unchanged Ibuprofen | < 1% | [7] |

| 1-Hydroxyibuprofen and 3-Hydroxyibuprofen | Minor amounts | [4] |

Signaling Pathway: Ibuprofen to this compound

The metabolic conversion of ibuprofen to this compound can be visualized as a clear signaling pathway. The following diagram, generated using the DOT language, illustrates this process.

Experimental Protocols for the Analysis of this compound in Urine

Accurate quantification of this compound in urine is essential for pharmacokinetic and metabolic studies. The following sections provide detailed methodologies for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: A Critical First Step

A crucial step in the analysis of urinary metabolites is the hydrolysis of glucuronide conjugates to release the free metabolite. This is typically achieved through enzymatic or acid hydrolysis.[8][9]

Enzymatic Hydrolysis Protocol:

-

To 1 mL of urine sample, add a suitable volume of β-glucuronidase enzyme solution (e.g., from E. coli).[10] The exact amount of enzyme should be optimized based on the manufacturer's instructions and sample matrix.

-

Add a buffer solution to maintain the optimal pH for the enzyme (typically around pH 6.8-7.0).

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient period (e.g., 2-18 hours) to ensure complete hydrolysis.[9]

-

After incubation, stop the reaction by adding an appropriate reagent, such as a strong acid or organic solvent.

Acid Hydrolysis Protocol:

-

To 1 mL of urine sample, add a strong acid, such as 6 M HCl.[8]

-

Heat the sample at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 30-60 minutes).[8]

-

Cool the sample and neutralize it with a base before proceeding to extraction.

Extraction:

Following hydrolysis, the metabolites are typically extracted from the urine matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE at an acidic pH (e.g., pH 3) has been shown to be effective for extracting ibuprofen and its metabolites.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Derivatization:

Due to the polar nature of the carboxylic acid groups, derivatization is necessary to improve the volatility and chromatographic properties of ibuprofen and its metabolites for GC-MS analysis. Trimethylsilylation (TMS) with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[8]

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Add a solution of BSTFA in a suitable solvent (e.g., acetonitrile).

-

Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined time (e.g., 20-30 minutes) to complete the derivatization reaction.

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split injection.

-

Temperature Program: An initial oven temperature of around 100-150°C, followed by a temperature ramp to 280-300°C.

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without the need for derivatization.

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reverse-phase column is commonly used.[11]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[11]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds like this compound.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound in urine using LC-MS/MS.

Conclusion

This compound is a critical biomarker for assessing ibuprofen metabolism and disposition. Its quantification in urine provides valuable insights for pharmacokinetic modeling, drug-drug interaction studies, and understanding inter-individual variability in drug response. The detailed methodologies and pathways presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating robust and reproducible analytical outcomes. A thorough understanding of the principles of ibuprofen metabolism and the analytical techniques for its metabolites is paramount for advancing pharmaceutical research and ensuring drug safety and efficacy.

References

- 1. Association of CYP2C9∗3 and CYP2C8∗3 Non-Functional Alleles with Ibuprofen-Induced Upper Gastrointestinal Toxicity in a Saudi Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Intestinal and Biliary Metabolites of Ibuprofen in the Rat with Experimental Hyperglycemia [mdpi.com]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP2C9*3 Increases the Ibuprofen Response of Hemodynamically Significant Patent Ductus Arteriosus in the Infants with Gestational Age of More Than 30 Weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. myadlm.org [myadlm.org]

- 10. researchgate.net [researchgate.net]

- 11. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and this compound stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Carboxyibuprofen: Properties, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyibuprofen, the principal urinary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is a dicarboxylic acid derivative with the CAS number 15935-54-3 and a molecular weight of 236.26 g/mol .[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, metabolic generation, and analytical quantification. Detailed methodologies for its analysis are presented, alongside an exploration of the signaling pathways of its parent compound, ibuprofen, which provide context for the potential, though currently understudied, biological activities of its metabolites.

Physicochemical Properties and Identification

This compound is structurally derived from ibuprofen through the oxidation of one of the methyl groups on the isobutyl side chain to a carboxylic acid. Its molecular formula is C₁₃H₁₆O₄.[1]

| Property | Value | Source |

| CAS Number | 15935-54-3 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | [1][2] |

| IUPAC Name | 3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid | [2] |

| Synonyms | Ibuprofen COOH, 2,4'-(2-Carboxypropyl)phenylpropionic acid | [2] |

Metabolic Pathway of Ibuprofen to this compound

Ibuprofen undergoes extensive metabolism in the liver, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes. The formation of this compound is a key step in the elimination of ibuprofen from the body.

The metabolic cascade begins with the hydroxylation of ibuprofen, a reaction predominantly catalyzed by the enzyme CYP2C9 .[3] This initial step produces hydroxylated intermediates, such as 2-hydroxyibuprofen and 3-hydroxyibuprofen. Subsequently, cytosolic dehydrogenases further oxidize these hydroxylated metabolites to form this compound.[3] This metabolic transformation significantly increases the water solubility of the compound, facilitating its excretion via the kidneys.

References

Carboxyibuprofen: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of carboxyibuprofen, a major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Understanding these fundamental physicochemical properties is critical for researchers in drug metabolism, pharmacology, and environmental science. This document summarizes available quantitative data, presents detailed experimental protocols for characterization, and includes visualizations of key processes.

Physicochemical Properties of this compound

This compound is a dicarboxylic acid formed by the oxidation of one of the methyl groups in the isobutyl side chain of ibuprofen. Its chemical structure is presented below:

Chemical Structure:

-

IUPAC Name: 3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid

-

Molecular Formula: C₁₃H₁₆O₄

-

Molecular Weight: 236.26 g/mol

Solubility Profile

A comprehensive understanding of a compound's solubility is crucial for a wide range of scientific applications, from designing in vitro experiments to assessing its environmental fate.

Aqueous Solubility

For context, the parent drug, ibuprofen, is a weak acid with a pKa of approximately 4.5. Its aqueous solubility is low in acidic conditions and increases substantially in neutral to alkaline solutions.

Solubility in Organic Solvents

Quantitative solubility data for this compound in common organic solvents is limited. However, qualitative information indicates that it is soluble in chloroform and ethyl acetate.

To provide a comparative reference, the solubility of ibuprofen in various organic solvents is presented in the table below. It is important to note that these values are for the parent drug and not for this compound itself.

Table 1: Solubility of Ibuprofen in Organic Solvents

| Solvent | Solubility (mg/mL) |

| Ethanol | ~60 |

| Dimethyl Sulfoxide (DMSO) | ~50 |

| Dimethylformamide (DMF) | ~45 |

Stability Profile

Assessing the chemical stability of a compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.

Hydrolytic Stability

A study on the hydrolytic stability of this compound in aqueous buffered solutions at pH 4, 7, and 9 indicated that the compound is stable. The experiments were conducted at 50°C for 5 days, and the results were used to estimate a half-life of over one year at 25°C.

Table 2: Hydrolytic Stability of this compound

| pH | Temperature (°C) | Duration | Observation | Estimated Half-life at 25°C |

| 4 | 50 | 5 days | Stable | > 1 year |

| 7 | 50 | 5 days | Stable | > 1 year |

| 9 | 50 | 5 days | Stable | > 1 year |

Photostability, Thermal, and Oxidative Stability

Specific quantitative data on the photostability, thermal stability, and oxidative stability of this compound are not extensively available. In the absence of this data, it is recommended to perform forced degradation studies following established protocols to characterize these stability aspects. The general methodologies for these studies are detailed in the Experimental Protocols section of this guide.

For reference, forced degradation studies on the parent compound, ibuprofen, have identified 4-isobutylacetophenone as a major degradation product under certain stress conditions.

Experimental Protocols

The following sections provide detailed methodologies for conducting solubility and stability studies applicable to this compound. These protocols are based on widely accepted scientific and regulatory standards.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.

Materials:

-

This compound reference standard

-

Phosphate and/or citrate buffers of various pH values (e.g., pH 3, 5, 7, 9)

-

HPLC-grade water

-

Calibrated pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a series of aqueous buffers at the desired pH values.

-

Add an excess amount of this compound to a known volume of each buffer in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the flasks in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow the samples to stand to permit the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to use a pipette with a filtered tip or to centrifuge the sample and then withdraw the supernatant.

-

Filter the withdrawn aliquot through a syringe filter to remove any remaining undissolved particles.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Repeat the experiment in triplicate for each pH value.

Workflow for Solubility Determination:

Forced Degradation Studies

Forced degradation studies are conducted to evaluate the stability of a drug substance under more severe conditions than accelerated stability testing. These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

4.2.1. Hydrolytic Degradation

Procedure:

-

Prepare solutions of this compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating analytical method to determine the remaining concentration of this compound and detect any degradation products.

4.2.2. Oxidative Degradation

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.

-

Store the solution at room temperature, protected from light, for a specified period.

-

Withdraw and analyze samples at appropriate time intervals.

4.2.3. Photolytic Degradation

Procedure:

-

Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Withdraw and analyze samples from both the exposed and control solutions at appropriate time intervals.

4.2.4. Thermal Degradation (Solid State)

Procedure:

-

Place a known amount of solid this compound in a controlled temperature chamber (e.g., oven).

-

Expose the solid to an elevated temperature (e.g., 70°C) for a specified period.

-

At defined time points, withdraw samples, dissolve them in a suitable solvent, and analyze using a stability-indicating method.

Workflow for Forced Degradation Studies:

Carboxyibuprofen: An In-depth Technical Guide to its Environmental Persistence and Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyibuprofen, a major human metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is increasingly detected as a micropollutant in various environmental compartments.[1] Due to its high consumption rate and the incomplete removal of its parent compound, ibuprofen, in wastewater treatment plants (WWTPs), this compound and other metabolites are continuously introduced into aquatic and terrestrial ecosystems.[2][3] This technical guide provides a comprehensive overview of the environmental persistence and fate of this compound, summarizing key quantitative data, detailing experimental protocols for its analysis and degradation studies, and visualizing important pathways and workflows.

Environmental Occurrence

This compound has been detected in a range of environmental matrices, often at concentrations exceeding that of the parent ibuprofen.[1][3] This is attributed to the excretion of ibuprofen metabolites by humans and their subsequent discharge into wastewater systems.[2] The following tables summarize the reported concentrations of this compound in various environmental compartments.

Table 1: Concentration of this compound in Wastewater

| Location/Study | Influent Concentration (µg/L) | Effluent Concentration (µg/L) | Removal Efficiency (%) | Reference |

| Girona, Spain | 38.4 (max) | 10.7 (max) | 72.1 | [2] |

| Czech Republic (Constructed Wetlands) | 36.4 (avg) | Not specified | 47.5 (avg) | [4][5] |

| Not specified | 20.24 ± 7.1 (ng/L) | Not specified | Not specified | [2] |

Table 2: Concentration of this compound in Surface Water and Groundwater

| Matrix | Location/Study | Concentration | Reference |

| River Water | Ter River, Spain | up to 3.9 µg/L | [2] |

| Surface Water | Czech Republic | 6.1 µg/L (2015), 21 µg/L (2018) | [4] |

| Groundwater | California, USA | Not detected (in a study of 14 pharmaceuticals) | [6] |

Environmental Fate and Transformation

The environmental persistence of this compound is governed by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and sorption to soil and sediment.

Biotic Degradation

Microbial degradation is a key process in the removal of this compound from the environment. Studies have shown that various microorganisms are capable of transforming this compound, often through hydroxylation and further degradation of the aromatic ring.[7]

Abiotic Degradation

Abiotic degradation processes, particularly photodegradation, can also contribute to the transformation of this compound in the environment. Exposure to sunlight, especially in surface waters, can lead to the breakdown of the molecule.

Sorption

The sorption of this compound to soil and sediment is influenced by various factors, including the organic carbon content of the solid phase and the pH of the surrounding water.[8] Generally, sorption is relatively low, indicating that this compound is likely to be mobile in the aquatic environment.[9]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in environmental samples and for studying its degradation.

Analysis of this compound in Water Samples

The determination of this compound in aqueous matrices typically involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1 Sample Preparation and Solid-Phase Extraction (SPE)

-

Filtration: Filter water samples (typically 100-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

-

pH Adjustment: Adjust the pH of the filtered water sample to approximately 2-3 with a suitable acid (e.g., HCl or formic acid) to ensure this compound is in its protonated form, enhancing its retention on the SPE sorbent.

-

SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3) through the cartridge. Do not allow the cartridge to dry.[10]

-

Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Drying: Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 10-20 minutes.

-

Elution: Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as methanol or a mixture of methanol and acetonitrile.[10]

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

4.1.2 LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile or methanol with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start at 95% A, ramping to 5% A over 10 minutes, holding for 2 minutes, and then returning to the initial conditions for equilibration.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of this compound. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transition from the precursor ion (m/z of deprotonated this compound) to one or more product ions.

Biotic Degradation Experiments

Batch experiments are commonly used to assess the biodegradability of this compound.

-

Inoculum: Use activated sludge from a WWTP or a specific microbial consortium known to degrade related compounds.

-

Medium: Prepare a mineral salts medium containing essential nutrients for microbial growth.

-

Experimental Setup:

-

In sterile flasks, combine the mineral salts medium, the inoculum, and a known concentration of this compound (e.g., 10-100 µg/L).

-

Include control flasks:

-

A sterile control (no inoculum) to assess abiotic degradation.

-

A control with inoculum but no this compound to monitor background microbial activity.

-

-

-

Incubation: Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling and Analysis: At regular time intervals, withdraw aliquots from each flask. Filter the samples and analyze the concentration of this compound using the LC-MS/MS method described above.

Abiotic Degradation (Photodegradation) Experiments

-

Solution Preparation: Prepare an aqueous solution of this compound of a known concentration in deionized water or a buffered solution to control pH.

-

Experimental Setup:

-

Place the solution in a quartz photoreactor.

-

Use a light source that simulates solar radiation (e.g., a xenon lamp) or a specific wavelength (e.g., a UV lamp).[12]

-

Include a dark control (the reactor is wrapped in aluminum foil) to account for any degradation not due to light.

-

-

Irradiation: Irradiate the solution for a set period, with constant stirring.

-

Sampling and Analysis: Collect samples at different time points and analyze for the concentration of this compound using LC-MS/MS.

Sorption Experiments

Batch equilibrium experiments are typically performed to determine the sorption of this compound to soil or sediment.

-

Sorbent Preparation: Use well-characterized soil or sediment samples. Air-dry and sieve the samples.

-

Solution Preparation: Prepare solutions of this compound at different concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain constant ionic strength.

-

Experimental Setup:

-

In a series of centrifuge tubes, add a known mass of the sorbent and a known volume of the this compound solution.

-

Include control tubes with the this compound solution but no sorbent to account for any loss to the container walls.

-

-

Equilibration: Shake the tubes on a mechanical shaker for a sufficient time to reach equilibrium (e.g., 24-48 hours) at a constant temperature.

-

Separation and Analysis: Centrifuge the tubes to separate the solid and aqueous phases. Analyze the supernatant for the equilibrium concentration of this compound using LC-MS/MS.

-

Calculation: The amount of this compound sorbed to the solid phase is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The distribution coefficient (Kd) can then be determined.

Conclusion

This compound is a persistent and mobile environmental contaminant that is frequently detected in wastewater effluents and surface waters. Its environmental fate is influenced by a combination of biotic and abiotic degradation processes, as well as sorption to solid matrices. The experimental protocols detailed in this guide provide a framework for the accurate quantification of this compound in environmental samples and for investigating its transformation pathways. Further research is needed to fully understand the long-term ecological effects of this compound and its degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. Ibuprofen as an emerging organic contaminant in environment, distribution and remediation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. ca.water.usgs.gov [ca.water.usgs.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of sorption coefficients of pharmaceutically active substances carbamazepine, diclofenac, and ibuprofen, in sandy sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. curresweb.com [curresweb.com]

- 11. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and this compound stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ibuprofen photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Carboxyibuprofen

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis and subsequent purification of carboxyibuprofen, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The following sections offer step-by-step methodologies for laboratory-scale synthesis via oxidation of ibuprofen, as well as purification protocols utilizing recrystallization and column chromatography. Quantitative data from various analytical techniques are summarized for easy reference, and experimental workflows are visualized to aid in comprehension.

Introduction

This compound, chemically known as 3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid, is a dicarboxylic acid that represents a major oxidative metabolite of ibuprofen in vivo.[1] Its synthesis and purification in a laboratory setting are crucial for various research applications, including metabolic studies, as a reference standard in analytical method development, and for toxicological assessments. This application note details a robust method for the synthesis of this compound via the oxidation of ibuprofen and provides comprehensive protocols for its purification to a high degree of purity.

Data Presentation

Quantitative data pertaining to the synthesis and characterization of this compound are summarized in the tables below.

Table 1: Synthesis of this compound via Potassium Permanganate Oxidation

| Parameter | Value | Reference |

| Starting Material | Ibuprofen | [2] |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [2] |

| Solvent | Acidic Aqueous Media | [2] |

| Reaction Temperature | 70-80°C | [2] |

| Reaction pH | 2-3 | [2] |

| Yield | 58% | [2] |

Table 2: Analytical Characterization of Purified this compound

| Analytical Method | Parameter | Result | Reference |

| HPLC | Purity | ≥96.5% | [2] |

| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI-) | [2] |

| m/z | 235.1 [M−H]⁻ | [2] | |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | 12.3 (s, 2H, COOH) | [2] |

| 7.2–7.4 (m, 4H, Ar–H) | [2] | ||

| 2.5–3.1 (m, 3H, CH₂–CH) | [2] |

Table 3: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

| Parameter | Condition | Reference |

| Column | Chiralpak AS-H (150 × 4.6 mm, 5 μm) | [3] |

| Mobile Phase | Hexane-isopropanol-trifluoroacetic acid (95:5:0.1, v/v) | [3] |

| Flow Rate | 1.2 mL/min | [3] |

| Column Temperature | 8 °C | [3] |

| Detection | MS (Positive Electrospray Ionization) | [3] |